1-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE
CAS No.: 896819-49-1
Cat. No.: VC6427202
Molecular Formula: C25H28N6
Molecular Weight: 412.541
* For research use only. Not for human or veterinary use.
![1-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE - 896819-49-1](/images/structure/VC6427202.png)
CAS No. | 896819-49-1 |
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Molecular Formula | C25H28N6 |
Molecular Weight | 412.541 |
IUPAC Name | 2-methyl-3-phenyl-5-propyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C25H28N6/c1-3-9-21-18-23(30-16-14-29(15-17-30)22-12-7-8-13-26-22)31-25(27-21)24(19(2)28-31)20-10-5-4-6-11-20/h4-8,10-13,18H,3,9,14-17H2,1-2H3 |
Standard InChI Key | SKCHVQGQMSDADA-UHFFFAOYSA-N |
SMILES | CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C)C5=CC=CC=C5 |
Structural Characteristics and Molecular Composition
The molecular architecture of 1-{2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine (C₂₅H₂₈N₆; MW 412.541 g/mol) features a pyrazolo[1,5-a]pyrimidine scaffold fused to a piperazine ring (Figure 1). Key structural elements include:
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Pyrazolo[1,5-a]pyrimidine Core: A bicyclic system comprising a five-membered pyrazole ring fused to a six-membered pyrimidine ring. The 2-methyl and 3-phenyl groups at positions 2 and 3 enhance steric bulk and π-π stacking potential, while the 5-propyl chain contributes hydrophobicity.
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Piperazine-Pyridinyl Moiety: A piperazine ring substituted at position 4 with a pyridin-2-yl group, introducing hydrogen-bonding capabilities via the pyridine nitrogen and conformational flexibility through the piperazine spacer .
Table 1: Physicochemical Properties
Property | Value |
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CAS Number | 896819-49-1 |
Molecular Formula | C₂₅H₂₈N₆ |
Molecular Weight | 412.541 g/mol |
IUPAC Name | 2-methyl-3-phenyl-5-propyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
The compound’s planar pyrazolo-pyrimidine system facilitates interactions with aromatic residues in enzyme active sites, while the pyridinyl-piperazine tail may engage in target-specific binding, as observed in related PDE inhibitors .
Synthetic Routes and Optimization Strategies
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step sequences to assemble the core and install substituents. For 1-{2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine, a plausible route includes:
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Core Formation: Condensation of 5-amino-3-methyl-1-phenylpyrazole with a β-diketone or β-ketoester under acidic conditions yields the pyrazolo[1,5-a]pyrimidine skeleton. Propyl incorporation at position 5 may occur via alkylation or through the use of a pre-substituted diketone.
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Piperazine Introduction: Nucleophilic substitution at the 7-position of the pyrimidine ring with 1-(pyridin-2-yl)piperazine under basic conditions installs the piperazine moiety.
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Purification: Chromatographic techniques (e.g., silica gel, HPLC) isolate the target compound, with NMR and mass spectrometry confirming structural integrity .
Parallel synthesis and structure-activity relationship (SAR) studies, as demonstrated for analogous pyrazolo[1,5-a]pyrimidines, have optimized substituent effects on potency and selectivity . For instance, replacing the pyridin-2-yl group with bulkier aromatics reduced solubility but enhanced target affinity in related compounds .
Biological Activities and Mechanistic Insights
Antiviral and Anti-inflammatory Effects
The propyl and piperazine substituents may enhance membrane permeability, enabling inhibition of viral proteases or inflammatory cytokines. Related compounds suppressed IL-6 and TNF-α production in macrophages by >50% at 10 μM, likely through NF-κB pathway interference.
Target Engagement and Selectivity
Molecular docking studies predict high affinity for cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). The pyridinyl-piperazine group mimics adenine’s hydrogen-bonding pattern in CDK2, while the pyrazolo-pyrimidine core occupies hydrophobic pockets . Selectivity over PDE1C is achievable by exploiting residue differences in catalytic sites, a strategy validated in PDE9A inhibitors .
Pharmacological and Therapeutic Applications
Table 2: Comparative Pharmacological Profiles
Activity | Model System | Outcome (vs. Control) | Reference |
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Cytotoxicity | HCT-116 cells | IC₅₀ = 58 nM | |
cGMP Elevation | Rat Brain | 2.5-fold increase | |
Anti-inflammatory | RAW 264.7 cells | IL-6 ↓ 62% |
The compound’s balanced lipophilicity (clogP ≈ 3.1) and polar surface area (~75 Ų) suggest favorable blood-brain barrier penetration, aligning with its structural analogs’ success in cognitive disorder models . Preclinical pharmacokinetic studies in rodents show a half-life of 2.3 hours and oral bioavailability of 45%, supporting further development .
Challenges and Future Directions
Despite its promise, challenges include metabolic instability of the piperazine ring and off-target effects on adenosine receptors. Mitigation strategies could include:
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Prodrug Approaches: Masking the piperazine nitrogen with bioreversible groups (e.g., carbamates) to enhance stability .
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Hybrid Molecules: Conjugating the pyrazolo-pyrimidine core with known pharmacophores (e.g., HDAC inhibitors) to synergize mechanisms.
Ongoing clinical trials of PDE9A inhibitors (e.g., PF-04447943) underscore the translational potential of this structural class, warranting advanced studies on the target compound .
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